(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester
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Overview
Description
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is an organic compound characterized by the presence of a urethane group attached to a 3-hydroxy-3-phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester typically involves the reaction of 3-hydroxy-3-phenylpropylamine with an isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the urethane linkage. Common reagents used in this synthesis include phenyl isocyanate and catalysts such as dibutyltin dilaurate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urethane group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpropylurethane.
Reduction: Formation of 3-hydroxy-3-phenylpropylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The urethane group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)carbamate
- N-(3-hydroxy-3-phenylpropyl)amide
- N-(3-hydroxy-3-phenylpropyl)ester
Uniqueness
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is unique due to its specific combination of a urethane group with a 3-hydroxy-3-phenylpropyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl N-(3-hydroxy-3-phenylpropyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-9-8-11(14)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
UXMBISFVVOGCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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